Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be achieved through a multicomponent reaction involving 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis method is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature.
Chemical Reactions Analysis
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction can yield furan-3-ylmethanol derivatives.
Scientific Research Applications
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microbial strains . Additionally, it has been studied for its potential use in the treatment of cancer and other diseases due to its cytotoxic effects on cancer cells . In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cellular processes . This inhibition can lead to the disruption of essential cellular functions, resulting in the death of microbial or cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with proteins involved in DNA replication and repair .
Comparison with Similar Compounds
Furan-3-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can be compared to other similar compounds, such as furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone and furan-3-yl(3-(methylsulfonyl)azetidin-1-yl)methanone . These compounds share similar structural features and biological activities but differ in their specific substituents and overall chemical properties. The uniqueness of this compound lies in its specific isobutylsulfonyl group, which contributes to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
furan-3-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBILSCOYFFBBGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=COC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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